4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13N3O. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of an amino group at the 4-position and a tert-butyl group at the 2-position makes this compound unique and potentially useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-tert-butyl-4,6-dichloropyrimidine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-(tert-butyl)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-2-(tert-butyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Mechanism of Action
The mechanism of action of 4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and other biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
- 4-Amino-2-(tert-butyl)pyrimidine
Uniqueness
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and a tert-butyl group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential for various applications compared to other similar compounds .
Properties
Molecular Formula |
C9H13N3O |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-amino-2-tert-butylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)8-11-4-6(5-13)7(10)12-8/h4-5H,1-3H3,(H2,10,11,12) |
InChI Key |
VZQZZGZLTCMDIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=C(C(=N1)N)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.